molecular formula C7H16O3 B024924 Heptane-1,2,3-triol CAS No. 103404-57-5

Heptane-1,2,3-triol

Cat. No. B024924
M. Wt: 148.2 g/mol
InChI Key: HXYCHJFUBNTKQR-UHFFFAOYSA-N
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Description

Heptane-1,2,3-triol, also known as (2S,3S)-1,2,3-Heptanetriol, is a compound with the molecular formula C7H16O3 . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .


Molecular Structure Analysis

The molecular structure of Heptane-1,2,3-triol was determined by X-ray diffraction methods . The molecules adopt an all-trans conformation . The compound has two defined stereocentres .


Chemical Reactions Analysis

While specific chemical reactions involving Heptane-1,2,3-triol are not detailed in the sources, it’s important to note that like other alcohols, it can undergo reactions such as oxidation and reduction. It’s also used for the crystallization of membrane proteins .


Physical And Chemical Properties Analysis

Heptane-1,2,3-triol has a density of 1.1±0.1 g/cm3, a boiling point of 306.8±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions : One study details the preparation of dioxabicyclo[2.2.1] heptane derivatives from 1,2,4-trioxane frameworks, highlighting its use in the synthesis of compounds like Riesling acetal. Copper(II) chelates of derivatives of heptane-1,2,3-triol and similar compounds show potential in organic synthesis due to their steric effects and easy conversion to binuclear chelates (Riveira, La-Venia, & Mischne, 2008); (Sagara, Kobayashi, & Ueno, 1972).

  • Structural Chemistry : A study details that heptane-1,2,3-triol adopts an all-trans conformation and forms infinite chains linked by hydrogen bonds in specific planes, which is important for understanding its structural and potentially functional characteristics in various applications (Müller-Fahrnow, Hilgenfeld, Pflügl, & Saenger, 1989).

  • Combustion and Fuel Research : Heptane is often used as a model compound in the study of combustion processes. Detailed kinetic models for n-heptane oxidation have been developed, offering insights into various combustion environments. This is crucial for enhancing efficiency and reducing pollutants in combustion-based energy generation (Curran, Gaffuri, Pitz, & Westbrook, 1998).

  • Pharmaceutical Applications : Some derivatives of heptane-1,2,3-triol are used as carriers for pharmacologically active compounds. They can be transformed into other useful compounds like phosphoric acid and glycerol, showing promise for delivering pharmaceutically active polymers (Gehrmann & Vogt, 1981).

Safety And Hazards

Heptane-1,2,3-triol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . It’s also important to note that it may be fatal if swallowed and enters airways .

Future Directions

As for future directions, Heptane-1,2,3-triol could be further studied for its potential applications in various fields, such as in the crystallization of membrane proteins . More research could also be conducted to fully understand its chemical reactions and mechanism of action.

properties

IUPAC Name

heptane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYCHJFUBNTKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908359
Record name Heptane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic; [ChemFinder] Solid; [MSDSonline]
Record name 1,2,3-Heptanetriol
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Product Name

Heptane-1,2,3-triol

CAS RN

103404-57-5
Record name 1,2,3-Heptanetriol
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Record name Heptane-1,2,3-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103404575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
PA Timmins, J Hauk, T Wacker, W Welte - FEBS letters, 1991 - Elsevier
The presence of small amphiphiles has been found to be necessary in the crystallization of several membrane-protein surfactant complexes. It has been suggested that the role of the …
Number of citations: 72 www.sciencedirect.com
A Müller-Fahrnow, R Hilgenfeld, G Pflügl… - Biochimica et Biophysica …, 1989 - Elsevier
The crystal structure of heptane-1,2,3-tril (space group P 2 1 c , a = 20.488(8), b = 4.810(2), c = 9.087(5) A ̊ , β = 103.03(4) ) was determined by X-ray diffraction methods and refined to …
Number of citations: 5 www.sciencedirect.com
H MICHEL - Enzymes, Receptors, and Carriers of Biological …, 2012 - books.google.com
The only method to determine the spatial structure of proteins at a resolution sufficient to trace the peptide chain and to position the amino acids is X-ray crystallography. Crystallography …
Number of citations: 0 books.google.com
H Michel - Journal of Molecular Biology, 1982 - Elsevier
Reaction centres of photosynthesis isolated from the photosynthetic bacterium Rhodopseudomonas viridis by a single step of molecular sieve chromatography were crystallized. The …
Number of citations: 568 www.sciencedirect.com
H Michel, J Deisenhofer, K Miki, K Weyer… - Structure and Function …, 1983 - Elsevier
Publisher Summary The use of the small detergent β-D-octylglucopyranoside allowed crystallization of the two integral membrane proteins bacteriorhodopsin and porin by precipitation …
Number of citations: 3 www.sciencedirect.com
H Michel - 2012 - Wiley Online Library
From the arguments and observations presented above, it is evident that the size and shape of the detergent micelle are very important in membrane-protein crystallization. Detergent …
Number of citations: 2 onlinelibrary.wiley.com
BS Smith, B Kobe, R Kurumbail… - … Section D: Biological …, 1998 - scripts.iucr.org
Diffraction-quality crystals have been obtained of the integral membrane protein ferric enterobactin receptor (FepA) from the outer membrane of Escherichia coli. Crystals were grown …
Number of citations: 23 scripts.iucr.org
H Michel - Trends in Biochemical Sciences, 1983 - cell.com
After a long period of fruitless attempts, three-dimensional crystals of membrane proteins are now available. 1" he best of the crystals are suited for high-resolution structure …
Number of citations: 415 www.cell.com
MA Willis, W Krajewski, VR Chalamasetty… - Proteins: Structure …, 2002 - academia.edu
Materials and Methods. The gene encoding HI1333 was amplified from Haemophilus influenzae KW20 genomic DNA and cloned into pRE12 for expression in E. coli MZ1. Cells were …
Number of citations: 10 www.academia.edu
N Adir - Acta Crystallographica Section D: Biological …, 1999 - scripts.iucr.org
Oxygen-evolving photosystem II reaction centres (RCII) isolated from both spinach and pea have been crystallized. A single crystal form grew from RCII monomers in the presence of …
Number of citations: 34 scripts.iucr.org

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